molecular formula C12H18N2O B1418326 [2-(2-Phenylmorpholin-4-yl)ethyl]amine CAS No. 1082248-83-6

[2-(2-Phenylmorpholin-4-yl)ethyl]amine

Cat. No. B1418326
M. Wt: 206.28 g/mol
InChI Key: JUHWGRNPJSAOJV-UHFFFAOYSA-N
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Description

“[2-(2-Phenylmorpholin-4-yl)ethyl]amine” is a chemical compound with the IUPAC name 2-(2-phenyl-4-morpholinyl)ethanamine . It has a molecular weight of 206.29 and its InChI code is 1S/C12H18N2O/c13-6-7-14-8-9-15-12(10-14)11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 .


Molecular Structure Analysis

The molecular structure of “[2-(2-Phenylmorpholin-4-yl)ethyl]amine” is represented by the InChI code 1S/C12H18N2O/c13-6-7-14-8-9-15-12(10-14)11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 . This indicates that the molecule consists of a phenyl group (C6H5-) attached to a morpholine ring, which is further connected to an ethylamine group (-CH2CH2NH2).


Physical And Chemical Properties Analysis

“[2-(2-Phenylmorpholin-4-yl)ethyl]amine” is an oil-like substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Formation of Novel Compounds : Compounds like ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate were synthesized using amination methods, showcasing the versatile reactivity of related amines in forming novel chemical structures (Idhayadhulla, Kumar, & Nasser, 2010).

  • Electrochemical Synthesis : The electrochemical synthesis of compounds like (1-ethyl-2-phenyl-1,4-dihydroquinolin-4-yl)-(2,4,6-trimethylphenyl)-amine provides insights into the electrochemical behavior and potential applications of related amines in various chemical synthesis pathways (Kumari & Sharma, 2011).

Reactions with Nucleophiles

  • Nucleophilic Reactions : Research on the reactivity of compounds like ethyl 2-aryl-5-oxo-2,5-dihydroisoxazole-4-carbolate with nucleophiles such as azides and amines provides a deeper understanding of the reaction mechanisms and potential applications of these compounds in synthetic chemistry (Ang, Donati, Donkor, & Prager, 1992).

Amine-Related Transformations

  • Decyclization and Recyclization Reactions : Studies on the reactivity of amines, such as the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, demonstrate the potential of these compounds in various chemical transformations, leading to products like 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides or piperazine derivatives (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).

Applications in Materials Science

  • Modification of Materials : The sorption of amines by synthetic rubbers was studied, highlighting the potential of amines in modifying material properties such as antioxidant capabilities, which has implications in materials science and engineering (Novikova, 1960).

Crystallographic and Quantum Analysis

  • Crystallographic and Quantum Analysis : The synthesis and crystallographic analysis of adamantane-1,3,4-thiadiazole hybrid derivatives, like N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, reveal the nature of non-covalent interactions and provide insights into their potential applications in molecular design and material science (El-Emam et al., 2020).

properties

IUPAC Name

2-(2-phenylmorpholin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-6-7-14-8-9-15-12(10-14)11-4-2-1-3-5-11/h1-5,12H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHWGRNPJSAOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Phenylmorpholin-4-yl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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